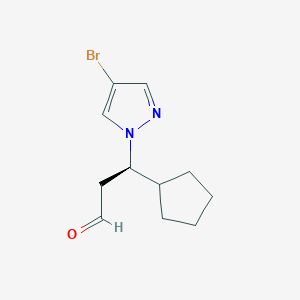

(R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal

Description

Properties

IUPAC Name |

(3R)-3-(4-bromopyrazol-1-yl)-3-cyclopentylpropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O/c12-10-7-13-14(8-10)11(5-6-15)9-3-1-2-4-9/h6-9,11H,1-5H2/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSYUGWULRFWHZ-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CC=O)N2C=C(C=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)[C@@H](CC=O)N2C=C(C=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal typically involves the following steps:

Formation of 4-bromo-1H-pyrazole: This can be achieved by brominating pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.

Attachment of the pyrazole ring to the cyclopentylpropanal: This step involves the reaction of 4-bromo-1H-pyrazole with a cyclopentylpropanal derivative under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic attacks, forming derivatives such as alcohols, amines, or acetals. Key examples include:

-

Grignard Reagent Addition : Formation of secondary alcohols under anhydrous conditions.

-

Amine Condensation : Reaction with primary amines to form imines (Schiff bases).

-

Cyanohydrin Formation : Addition of cyanide ions to yield cyanohydrins, useful in further synthetic steps.

Substitution Reactions

The bromine atom on the pyrazole ring participates in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions:

-

Palladium-Catalyzed Coupling : Suzuki-Miyaura coupling with boronic acids to form biaryl derivatives .

-

Ammonolysis : Replacement of bromine with amino groups under basic conditions .

Oxidation and Reduction

-

Oxidation : Conversion of the aldehyde to a carboxylic acid using agents like KMnO₄ or CrO₃.

-

Reduction : Reduction to a primary alcohol using NaBH₄ or LiAlH₄.

Cycloaddition and Ring-Opening

The pyrazole ring can act as a diene in Diels-Alder reactions, forming bicyclic structures under thermal conditions.

Reagents, Conditions, and Major Products

Suzuki-Miyaura Cross-Coupling

In a study to functionalize the pyrazole ring, the bromine atom was replaced with a boronate ester via palladium catalysis (Pd(PPh₃)₄, 80°C), enabling subsequent coupling with aryl halides . This method achieved moderate yields (60–70%) and high regioselectivity .

Enzymatic Resolution

The compound’s chiral center was preserved using enzymatic asymmetric reduction during synthesis, achieving >99% enantiomeric excess (ee) with ketoreductases .

Stability Under Basic Conditions

The aldehyde group demonstrated instability in strongly basic media (pH >10), leading to aldol condensation byproducts. Optimal stability was observed at pH 6–8 in aqueous-organic biphasic systems.

Comparative Reactivity Insights

| Functional Group | Reactivity | Key Applications |

|---|---|---|

| Aldehyde | High (nucleophilic addition) | Synthesis of alcohols, amines, acids |

| Bromine (pyrazole) | Moderate (SNAr, cross-coupling) | Biaryl formation, pharmacophore modification |

| Cyclopentyl | Low (steric hindrance) | Conformational stability in drug design |

Mechanistic Considerations

-

Nucleophilic Addition : The aldehyde’s electrophilic carbon attracts nucleophiles, forming tetrahedral intermediates that collapse to yield addition products.

-

Cross-Coupling : Oxidative addition of Pd(0) to the C-Br bond, followed by transmetallation with boronic acids, completes the catalytic cycle .

Scientific Research Applications

®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the central nervous system.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

Biological Studies: The compound can be used in studies investigating the inhibition of specific enzymes, such as liver alcohol dehydrogenase.

Mechanism of Action

The mechanism of action of ®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The brominated pyrazole ring can interact with the active site of enzymes, while the cyclopentylpropanal moiety can enhance binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural uniqueness lies in its substitution pattern and stereochemistry. Below is a comparative analysis with pyrazole-based analogues:

Key Observations:

- Reactivity : The aldehyde/nitrile group in the target compound offers distinct reactivity (e.g., nucleophilic addition for nitriles, oxidation/reduction for aldehydes) compared to sulfonamides or ketones .

- Bioactivity : Sulfonamide- and pyrazolone-containing analogues exhibit target-specific bioactivity (e.g., COX-2 inhibition , agrochemical activity ), whereas the target compound’s nitrile/aldehyde group suggests utility in cross-coupling reactions for drug synthesis .

- Stereochemical Impact : The (R)-configuration in the target compound contrasts with racemic mixtures in pyrazoline derivatives , emphasizing its role in enantioselective drug design.

Physicochemical Properties

Comparative data on melting points, solubility, and spectral characteristics:

Insights:

- The target compound’s nitrile group (C≡N) is a key IR identifier (~2200 cm⁻¹), contrasting with sulfonamide (SO₂, ~1374 cm⁻¹) and carbonyl (C=O, ~1651 cm⁻¹) peaks in analogues .

- Solubility: The cyclopentyl group enhances lipophilicity compared to sulfonamide-containing derivatives, which may improve membrane permeability in drug candidates .

Biological Activity

(R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal is a compound of interest in medicinal chemistry, particularly due to its structural features that may confer specific biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHBrN

- Molecular Weight : 268.15 g/mol

- CAS Number : 1146629-83-5

The compound features a pyrazole ring, which is known for its diverse biological properties, including anti-inflammatory and anticancer activities. The presence of the bromine atom enhances the lipophilicity of the molecule, potentially affecting its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

Anticancer Activity

Studies have shown that pyrazole derivatives can exhibit anticancer properties. For example, related compounds have been screened for their ability to inhibit cancer cell proliferation. However, specific studies on this compound indicate that it may not possess significant anticancer activity when tested against various cancer cell lines .

The mechanisms through which pyrazole compounds exert their biological effects often involve:

- Inhibition of Enzymatic Activity : Many pyrazoles can inhibit enzymes involved in cancer progression or inflammation.

- Modulation of Signaling Pathways : These compounds can interfere with various cellular signaling pathways, leading to altered cell proliferation and survival.

Case Studies and Research Findings

Several studies highlight the biological activities associated with pyrazole derivatives:

- Study on Pyrazole Derivatives :

- Inflammation Models :

Data Table: Biological Activities of Pyrazole Derivatives

Q & A

Q. Basic

- X-ray Crystallography : Resolve absolute configuration, as demonstrated in structurally related pyrazole derivatives .

- Chiral HPLC : Compare retention times with enantiomeric standards.

- Optical Rotation : Measure specific rotation against known chiral intermediates (e.g., tert-butyl 3-(4-bromo-pyrazol-1-yl)azetidine-1-carboxylate) .

What challenges arise in stabilizing the aldehyde functional group during synthesis?

Advanced

Aldehydes are prone to oxidation and oligomerization. Mitigation strategies include:

- Low-Temperature Reactions : Conduct steps at –20°C to minimize degradation .

- Inert Atmosphere : Use nitrogen/argon to prevent oxidation.

- Protection/Deprotection : Synthesize a nitrile intermediate (e.g., (R)-3-(4-bromo-pyrazol-1-yl)-3-cyclopentylpropanenitrile ), followed by controlled oxidation to the aldehyde.

How can conflicting spectroscopic data for the bromopyrazole and cyclopentyl groups be resolved?

Q. Advanced

- 2D NMR (COSY, HSQC) : Assign proton and carbon signals unambiguously (e.g., pyrazole C-H vs. cyclopentyl protons) .

- Isotopic Pattern Analysis : Leverage the distinct bromine isotope pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) in mass spectrometry .

- Comparative Studies : Cross-reference with spectral data of simpler analogs (e.g., 4-chloro-2-(1H-pyrazol-3-yl)phenol) .

What methodologies optimize enantiomeric excess (ee) during large-scale synthesis?

Q. Advanced

- Chiral Chromatography : Use preparative HPLC with chiral stationary phases .

- Crystallization-Induced Dynamic Resolution : Exploit differential solubility of enantiomers in solvents like 2-propanol .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL derivatives) in key coupling steps, as inferred from tert-butyl ester syntheses .

How does the cyclopentyl group influence the compound’s conformational behavior?

Q. Advanced

- Molecular Dynamics Simulations : Predict rigidity and steric effects using software like Gaussian or AMBER.

- X-ray Diffraction : Compare with cyclopropane-fused pyrazoles, where cyclopentyl groups reduce rotational freedom .

- Structure-Activity Studies : Test analogs with smaller/larger rings to assess biological target interactions .

What analytical techniques are critical for assessing purity and structural fidelity?

Q. Basic

- HPLC-MS : Quantify impurities and confirm molecular ion peaks.

- ¹H/¹³C NMR : Identify aldehyde protons (δ 9-10 ppm) and pyrazole C-Br coupling .

- Elemental Analysis : Validate bromine content (±0.3% tolerance) .

How does the electron-withdrawing bromo-pyrazole group affect reactivity?

Q. Advanced

- Nucleophilic Additions : The bromine atom deactivates the pyrazole ring, slowing electrophilic substitution. Kinetic studies under varying pH/temperature are recommended .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids (e.g., 1,3-dimethyl-1H-pyrazole-4-boronic acid pinacol ester ) can functionalize the pyrazole.

What experimental designs address low yields in pyrazole-cyclopentyl coupling?

Q. Advanced

- DoE (Design of Experiments) : Vary solvent polarity (dichloromethane vs. xylene), temperature (–20°C to reflux), and catalyst loading .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress .

- Alternative Reagents : Replace diazomethane with trimethylsilyl diazomethane for safer handling .

How is the compound’s stability profiled under long-term storage?

Q. Basic

- Accelerated Degradation Studies : Expose to 40°C/75% RH for 4 weeks and monitor aldehyde oxidation via HPLC.

- Light Sensitivity Tests : Store in amber vials under inert gas to prevent photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.